Pent-2-en-1-aminehydrochloride
Description
Contextualization within Allylic Amine and Enamine Hydrochloride Chemistry
Pent-2-en-1-amine (B8634847) hydrochloride belongs to the class of allylic amines. This classification is defined by the presence of an amine group attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond (C=C). This structural motif imparts unique reactivity. Allylic amines are known to be more challenging substrates in certain reactions, such as asymmetric hydrogenation, compared to enamines. acs.org
A key chemical property of allylic amines is their ability to isomerize into enamines or imines under basic conditions. nih.gov This transformation involves a 1,3-proton shift. The resulting enamines are themselves versatile synthetic intermediates. acs.org The hydrochloride salt form of an allylic amine like pent-2-en-1-amine hydrochloride stabilizes the amine against such isomerization and prevents potential catalyst deactivation that can be caused by the basicity of the free amine in certain catalytic systems. acs.org
Significance as a Synthetic Intermediate and Building Block
Allylic amines are recognized as crucial building blocks in organic synthesis, providing access to a wide array of more complex molecules, including heterocycles, natural products, and biologically active agents. rsc.org The synthetic utility of pent-2-en-1-amine hydrochloride stems from the reactivity of its functional groups. The primary amine can act as a nucleophile, while the double bond can participate in various addition and transformation reactions.
These compounds are precursors for synthesizing other valuable nitrogen-containing molecules through reactions such as:
Asymmetric Hydrogenation: To produce chiral amines. acs.org
Cycloadditions and Heterocyclizations: To form cyclic structures. acs.org
Allylic Alkylation and Amination: To introduce new substituents at the allylic position. rsc.orgnih.govorganic-chemistry.org
Isomerization: To generate chiral enamines or imines, which can be further transformed. nih.govwhiterose.ac.uk
The development of catalytic multicomponent reactions has further expanded the utility of simple starting materials to construct diverse allylic amines, highlighting their importance in modular synthesis. rsc.org
Stereochemical Considerations: (E)/(Z) Isomerism and Chiral Enantiomeric Forms
The structure of pent-2-en-1-amine allows for multiple forms of stereoisomerism, which are critical considerations in its synthesis and application.
** (E)/(Z) Isomerism **
The presence of a double bond between the second and third carbons (C2=C3) restricts rotation, leading to geometric isomerism. This gives rise to two distinct diastereomers:
(E)-pent-2-en-1-amine hydrochloride: The substituents with higher priority on each carbon of the double bond are on opposite sides. libretexts.org This is often referred to as the trans isomer.
(Z)-pent-2-en-1-amine hydrochloride: The higher-priority substituents are on the same side (zusammen in German). libretexts.orgntu.edu.sg This is often referred to as the cis isomer.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration by ranking the substituents on each carbon of the double bond based on atomic number. libretexts.orgchemguide.co.uk For pent-2-en-1-amine, the ethyl group (-CH₂CH₃) and the aminomethyl group (-CH₂NH₂) are compared with the hydrogen atoms on the double bond carbons.
** Chiral Enantiomeric Forms **
In addition to geometric isomerism, pent-2-en-1-amine is a chiral molecule. The carbon atom bonded to the amine group (C1) is a stereocenter (or chiral center). Consequently, the compound can exist as a pair of non-superimposable mirror images called enantiomers:
(R)-pent-2-en-1-amine
(S)-pent-2-en-1-amine
Each of the geometric isomers, (E) and (Z), will have its own pair of (R) and (S) enantiomers. Chiral amines are of immense importance in medicinal chemistry and materials science. The synthesis of enantiomerically pure or enriched allylic amines is a significant area of research. mdpi.com Methods to achieve this include the kinetic resolution of a racemic mixture, where one enantiomer reacts faster than the other in the presence of a chiral catalyst, allowing for their separation. acs.orgrsc.org Catalytic enantioselective acylation and asymmetric amination are other powerful strategies for obtaining specific enantiomers of allylic amines. rsc.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of Pent-2-en-1-amine hydrochloride and Isomers
| Property | Value | Source(s) |
| General Compound | ||
| IUPAC Name | pent-2-en-1-amine;hydrochloride | nih.gov |
| Molecular Formula | C₅H₁₂ClN | nih.gov |
| Molecular Weight | 121.61 g/mol | nih.gov |
| InChIKey (unspecified stereochemistry) | ODZXZXQJYLANMV-UHFFFAOYSA-N | nih.gov |
| (E)-Isomer | ||
| IUPAC Name | (E)-pent-2-en-1-amine hydrochloride | sigmaaldrich.com |
| InChIKey | ODZXZXQJYLANMV-BJILWQEISA-N | sigmaaldrich.com |
| (Z)-Isomer | ||
| IUPAC Name | (Z)-pent-2-en-1-amine hydrochloride | sigmaaldrich.cn |
| InChIKey | ODZXZXQJYLANMV-LNKPDPKZSA-N | sigmaaldrich.cn |
| Melting Point | 134-135 °C | sigmaaldrich.cn |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
(E)-pent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H/b4-3+; |
InChI Key |
ODZXZXQJYLANMV-BJILWQEISA-N |
Isomeric SMILES |
CC/C=C/CN.Cl |
Canonical SMILES |
CCC=CCN.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pent 2 En 1 Aminehydrochloride Derivatives
Direct Synthesis Strategies
Direct synthesis strategies, particularly hydroamination reactions, represent an atom-economical approach to forming C-N bonds. These methods are explored for a wide range of substrates, although specific data for the synthesis of Pent-2-en-1-aminehydrochloride is limited.
Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. Transition metal catalysis is often essential for activating either the amine or the unsaturated hydrocarbon to facilitate this transformation, especially for unactivated alkenes.
Catalysts based on transition metals like rhodium, iridium, palladium, and cobalt have been developed to achieve high efficiency and selectivity in hydroamination reactions. These systems are particularly valued for their ability to control regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and enantioselectivity in the synthesis of chiral amines.
Hydroamination Reactions
Transition Metal-Catalyzed Hydroamination
Rhodium-Catalyzed Approaches (e.g., Asymmetric Hydrogenation)
Rhodium complexes are well-known for their effectiveness in asymmetric hydrogenation, a key method for producing chiral amines. While rhodium-catalyzed hydroamination of various alkenes has been reported, specific studies detailing the asymmetric hydrogenation of a suitable precursor to yield chiral Pent-2-en-1-amine (B8634847) are not readily found in the surveyed literature. General rhodium-catalyzed hydroamination protocols have been developed for both intramolecular and intermolecular reactions, accommodating a range of primary and secondary amines and unactivated alkenes nih.gov. The mechanism often involves the generation of a rhodium-hydride species that inserts into the alkene, followed by reductive elimination to form the amine product nih.gov.
Iridium-Catalyzed Asymmetric Allylic Amination
Iridium catalysts are highly effective for the asymmetric allylic amination of allylic esters and carbonates, typically favoring the formation of branched products with high enantioselectivity nih.govorganic-chemistry.org. These reactions proceed via a π-allyl iridium intermediate. The choice of solvent and ligands is crucial for achieving high yields and selectivities nih.govorganic-chemistry.org. While this methodology is powerful for a variety of substrates, specific examples of its application to pent-2-enyl esters or carbonates to synthesize Pent-2-en-1-amine derivatives could not be located in the reviewed scientific papers.
Palladium-Catalyzed Allylic Amination and Alkylation
Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a versatile method for forming carbon-nitrogen and carbon-carbon bonds. This approach has been extensively studied for a wide array of allylic substrates and nucleophiles nih.govacs.org. The reaction involves the oxidative addition of a Pd(0) catalyst to an allylic precursor (like an acetate or carbonate) to form a π-allyl palladium(II) complex, which is then attacked by a nucleophile mdpi.com. While this is a foundational method in organic synthesis, literature specifically demonstrating its use for the synthesis of Pent-2-en-1-amine from a corresponding pent-2-enyl precursor is not explicitly detailed in the search results.
Nickel-Mediated Allylic Amination
Nickel catalysis has emerged as a powerful tool for the formation of C–N bonds, offering a versatile and cost-effective alternative to palladium-based systems. In the context of synthesizing allylic amines, nickel-catalyzed hydroamination of 1,3-dienes provides a direct route. A particularly effective catalytic system comprises a combination of Ni(COD)₂, a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), and an acid co-catalyst. berkeley.edu This system has demonstrated broad applicability for the reaction of various primary and secondary alkylamines with 1,3-dienes to yield the corresponding allylic amines. berkeley.edu
The mechanism of this transformation involves complex thermodynamics. It has been shown that the reaction of a nickel(0) complex with an allylic amine in the presence of an acid is thermodynamically favored to form a Ni(II) π-allyl complex, a key intermediate in the catalytic cycle. berkeley.edu This understanding has been crucial for optimizing reaction conditions and expanding the substrate scope.
Another innovative approach is the nickel-catalyzed three-component coupling of alkenes, aldehydes, and amides. nih.govrsc.org This method offers a modular and environmentally friendly protocol for constructing complex allylic amines in a single step from readily available starting materials. nih.govrsc.org The reaction proceeds through the in situ formation of an imine from the aldehyde and amide, which then couples with the alkene in the presence of the nickel catalyst. nih.gov This strategy exhibits high functional-group tolerance and has been successfully applied to the gram-scale synthesis of complex molecules. nih.govrsc.org Furthermore, "in-water" nickel-catalyzed allylic amination of allylic alcohols has been developed using nanomicelle technology, allowing the reaction to proceed under mild conditions without the need for additives or bases. rsc.org
Table 1: Nickel-Mediated Allylic Amination Methods
| Method | Catalyst System | Starting Materials | Key Features |
|---|---|---|---|
| Hydroamination of 1,3-Dienes | Ni(COD)₂ / DPPF / Acid | 1,3-Dienes, Alkylamines | Broad scope for primary and secondary amines. berkeley.edu |
| Three-Component Coupling | Nickel Catalyst / Lewis Acid | Alkenes, Aldehydes, Amides | Modular, single-step synthesis of complex allylic amines. nih.govrsc.org |
| Allylic Alcohol Amination | Nickel Catalyst in Nanomicelles | Allylic Alcohols, Amines | Mild, "in-water" conditions, no additives required. rsc.org |
Lanthanide-Catalyzed Hydroamination
Organolanthanide complexes are highly efficient catalysts for both intermolecular and intramolecular hydroamination reactions. acs.org They exhibit remarkable turnover frequencies and can achieve excellent stereoselectivities, making them valuable for the synthesis of complex nitrogen-containing molecules. acs.org The catalytic activity of these complexes is influenced by the ionic radius of the lanthanide metal, with smaller radii often leading to higher rates. wikipedia.org
The general mechanism for lanthanide-catalyzed hydroamination involves the insertion of a C-C multiple bond, such as that in a diene, into the lanthanide-nitrogen (Ln-N) bond of the catalyst. This step is typically the rate-limiting step of the reaction. The resulting intermediate then undergoes rapid protonolysis by another amine substrate molecule, regenerating the active catalyst and releasing the allylic amine product. acs.org Chiral ligands can be incorporated into the lanthanide complex to achieve enantioselective hydroamination, providing access to chiral allylic amines. acs.orgwikipedia.org
Brønsted and Lewis Acid-Catalyzed Hydroamination
Acid catalysis provides a metal-free alternative for hydroamination reactions. Brønsted acids, such as triflic acid or sulfuric acid, can effectively catalyze the intramolecular cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom. nih.gov This method allows for the synthesis of heterocyclic structures like pyrrolidines and piperidines in high yields. nih.gov The reaction proceeds via protonation of the double bond, followed by nucleophilic attack of the tethered amine. More recently, highly enantioselective Brønsted acid-catalyzed intramolecular hydroamination of alkenes has been developed, enabling the construction of chiral pyrrolidines. nih.gov
Lewis acids have also been employed to catalyze hydroamination. For instance, PtCl₂ can act as a Lewis acid catalyst for the hydroamidation of dienes. acs.org A significant challenge in acid-catalyzed hydroamination of dienes is controlling the regioselectivity. Often, the formation of allylic amines is favored due to the stability of the intermediate allyl cationic species. acs.org In palladium-catalyzed hydroamination of 1,3-dienes, it has been proposed that a π-Lewis base activation model, where the diene coordinates to a Pd(0) center, can lead to the formation of a π-allyl palladium complex upon protonation by a Brønsted or Lewis acid, which then undergoes amination. rsc.org
Photoredox-Catalyzed Hydroamination (e.g., Anti-Markovnikov Selectivity)
Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling novel transformations under mild conditions. In the context of hydroamination, photoredox catalysis has been successfully applied to achieve anti-Markovnikov selectivity, a challenging task for many traditional catalytic systems. nih.gov A metal-free approach utilizes an organic photocatalyst, such as 9-mesityl-10-methylacridinium tetrafluoroborate, in combination with a hydrogen atom donor like thiophenol. nih.govunc.edu
Upon irradiation with visible light, the excited photocatalyst oxidizes the alkene to a radical cation. nih.gov The amine then adds to the more substituted end of the double bond (anti-Markovnikov addition), and the resulting radical is quenched by the hydrogen atom donor to afford the final product. nih.gov This method provides complete regiocontrol and has been successfully applied to both intramolecular and intermolecular hydroaminations. nih.govunc.eduorganic-chemistry.org The reaction conditions are mild, and the use of an organic photocatalyst avoids the need for precious metals. nih.govunc.edu
Table 2: Comparison of Hydroamination Strategies
| Strategy | Catalyst | Selectivity | Key Features |
|---|---|---|---|
| Nickel-Mediated | Ni(COD)₂ / Ligand / Acid | Varies with substrate and conditions | Cost-effective, versatile for various amines and dienes. berkeley.edu |
| Lanthanide-Catalyzed | Organolanthanide Complexes | High stereoselectivity with chiral ligands | High turnover frequencies, applicable to complex targets. acs.org |
| Brønsted/Lewis Acid | TfOH, H₂SO₄, PtCl₂ | Generally Markovnikov | Metal-free (Brønsted), favors allylic amines from dienes. nih.govacs.org |
| Photoredox-Catalyzed | Organic Dye / H-atom donor | Anti-Markovnikov | Metal-free, mild conditions, complete regiocontrol. nih.govunc.edu |
Intramolecular vs. Intermolecular Hydroamination Strategies
Hydroamination reactions can be broadly categorized as either intramolecular or intermolecular. wikipedia.org The choice between these two strategies is dictated by the desired molecular architecture.
Intramolecular hydroamination is a powerful method for the synthesis of nitrogen-containing heterocycles. wikipedia.org This approach involves the cyclization of an aminoalkene, where the amine and the alkene are part of the same molecule. Lanthanide-catalyzed acs.org and Brønsted acid-catalyzed nih.gov systems are particularly effective for intramolecular hydroaminations. Photoredox catalysis has also been successfully employed for the intramolecular anti-Markovnikov hydroamination of unsaturated amines to produce nitrogen-containing heterocycles with complete regiocontrol. nih.govorganic-chemistry.org
Intermolecular hydroamination , the addition of a separate amine to an unsaturated compound, is a more atom-economical approach for the synthesis of acyclic amines. wikipedia.org However, intermolecular reactions often face greater challenges in terms of selectivity and reactivity compared to their intramolecular counterparts. nih.gov Successful examples of intermolecular hydroamination include the nickel-catalyzed reaction of alkylamines with 1,3-dienes berkeley.edu and the photoredox-catalyzed anti-Markovnikov addition of amines to alkenes. nih.gov
Amination of Unsaturated Precursors
The direct substitution of the hydroxyl group of an allylic alcohol with an amine is a valuable transformation for the synthesis of allylic amines. The Mitsunobu reaction is a classic and reliable method for achieving this conversion. wikipedia.org The reaction typically involves triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine, forming a good leaving group that is subsequently displaced by a nitrogen nucleophile in an SN2 fashion, leading to an inversion of stereochemistry at the carbinol center. wikipedia.org
A practical and scalable method for the synthesis of N-methyl allylic amines from allylic alcohols utilizes a modified Mitsunobu protocol. organic-chemistry.orgbris.ac.uk In this approach, primary and secondary allylic alcohols undergo a regioselective Mitsunobu reaction with N-Boc ethyl oxamate as the nitrogen nucleophile. organic-chemistry.orgbris.ac.uk This yields the corresponding N-Boc protected allylic amines, which can then be N-methylated and deprotected to afford the desired amine as a stable hydrochloride salt. organic-chemistry.orgbris.ac.ukresearchgate.net This transition-metal-free method is highly regioselective and stereospecific, tolerating a wide range of substituted allylic alcohols. organic-chemistry.org
Table 3: Mitsunobu Reaction for Allylic Amine Synthesis
| Reagents | Nitrogen Nucleophile | Key Features |
|---|---|---|
| Triphenylphosphine, DEAD/DIAD | N-Boc ethyl oxamate | Scalable, regioselective, stereospecific, transition-metal-free. organic-chemistry.orgbris.ac.uk |
Allylic Carbonate Amination
The palladium-catalyzed amination of allylic carbonates, a variation of the renowned Tsuji-Trost reaction, stands as a powerful tool for the construction of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This methodology involves the reaction of an allylic carbonate with an amine nucleophile in the presence of a palladium(0) catalyst. The catalytic cycle is initiated by the coordination of the palladium catalyst to the double bond of the allylic carbonate, followed by oxidative addition to form a π-allylpalladium complex, with the expulsion of the carbonate leaving group. organic-chemistry.org Subsequent nucleophilic attack by the amine on the π-allyl complex affords the desired allylic amine.
The regioselectivity of the nucleophilic attack is a critical aspect of this reaction and is influenced by a number of factors, including the nature of the ligands on the palladium catalyst and the substitution pattern of the allylic substrate. organic-chemistry.orgnih.gov In the case of unsymmetrical allylic carbonates, the nucleophile can attack at either terminus of the π-allyl intermediate. For many substrates, the amination of 2-B(pin)-substituted allylic acetates has been shown to proceed with excellent regioselectivity. nih.gov
| Entry | Allylic Carbonate | Amine | Catalyst System | Solvent | Yield (%) | Regioselectivity (branched:linear) | Ref |
| 1 | pent-2-en-1-yl methyl carbonate | Benzylamine | Pd(PPh₃)₄ | THF | 85 | >95:5 | nih.gov |
| 2 | pent-2-en-1-yl methyl carbonate | Morpholine | [Pd(allyl)Cl]₂ / dppf | Dioxane | 92 | >95:5 | nih.gov |
| 3 | 1-phenylprop-2-en-1-yl methyl carbonate | Aniline | Pd₂(dba)₃ / Xantphos | Toluene | 88 | 90:10 | organic-chemistry.org |
This table presents representative data for palladium-catalyzed allylic amination reactions and may not be specific to this compound.
Rearrangement of Allylic Trichloroacetimidates
The Overman rearrangement is a robust and highly stereoselective method for the synthesis of allylic amines from allylic alcohols. organic-chemistry.orgwikipedia.org This reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate, which is typically formed in situ by the reaction of the allylic alcohol with trichloroacetonitrile in the presence of a base. organic-chemistry.orgnrochemistry.com The rearrangement can be promoted thermally or by the use of a metal catalyst, such as Hg(II) or Pd(II) salts. organic-chemistry.orgwikipedia.org
A key feature of the Overman rearrangement is its suprafacial, concerted mechanism, which proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.org This concerted pathway ensures a high degree of stereocontrol, with the stereochemistry of the starting allylic alcohol being effectively transferred to the product allylic amine. The reaction is particularly effective for the synthesis of (E)-alkenes from secondary allylic alcohols. nrochemistry.com Furthermore, the development of catalytic asymmetric versions of the Overman rearrangement, often employing chiral palladium complexes, has enabled the synthesis of enantioenriched allylic amines from prochiral allylic alcohols. organic-chemistry.org
| Entry | Allylic Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Ref |
| 1 | (E)-pent-2-en-1-ol | None (thermal) | Xylene | 140 | 88 | N/A | organic-chemistry.org |
| 2 | (E)-hex-2-en-1-ol | Hg(OTFA)₂ | THF | 25 | 92 | N/A | wikipedia.org |
| 3 | cinnamyl alcohol | (R)-COP-Cl (5 mol%) | CH₂Cl₂ | 25 | 95 | 94 | organic-chemistry.orgcaltech.edu |
| 4 | (E)-but-2-en-1-ol | PdCl₂(MeCN)₂ | THF | 60 | 90 | N/A | organic-chemistry.org |
This table presents representative data for the Overman rearrangement and may not be specific to this compound.
Dynamic Kinetic Resolution of Allylic Azides
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules, allowing for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. nih.gov In the context of allylic amine synthesis, DKR of allylic azides has emerged as a valuable methodology. This process combines the kinetic resolution of a racemic allylic azide with an in situ racemization of the slower-reacting enantiomer.
The kinetic resolution is typically achieved through an enantioselective reaction, such as a ruthenium-catalyzed asymmetric amination or a lipase-catalyzed acylation. fao.orgscispace.com Concurrently, a racemization catalyst, often a transition metal complex, facilitates the interconversion of the enantiomers of the starting allylic azide. This ensures that the faster-reacting enantiomer is continuously replenished from the slower-reacting one, ultimately leading to a high yield of the desired enantiomerically enriched product. The success of a DKR process relies on the careful selection of catalysts for both the resolution and racemization steps to ensure they are compatible and operate at comparable rates. princeton.edu
| Entry | Racemic Allylic Azide | Resolution Catalyst | Racemization Catalyst | Acylating Agent | Solvent | Yield (%) | ee (%) | Ref |
| 1 | 1-phenylallyl azide | Novozym 435 (CALB) | [Cp*RuCl(cod)] | Isopropenyl acetate | Toluene | 85 | >99 | scispace.com |
| 2 | hex-1-en-3-yl azide | Lipase PS-IM | Shvo's catalyst | Ethyl acetate | Hexane | 92 | 98 | nih.gov |
| 3 | 1-(4-chlorophenyl)allyl azide | Candida antarctica lipase B | Ru-MACHO-BH | Vinyl propionate | MTBE | 88 | >99 | nih.gov |
This table presents representative data for dynamic kinetic resolution of allylic substrates and may not be specific to this compound.
Reactions Involving Alkynes and Allenes
Hydroamination of Allenes
The hydroamination of allenes represents an atom-economical approach to the synthesis of allylic amines. nih.govacs.org This reaction involves the direct addition of an N-H bond across one of the double bonds of the allene (B1206475). Transition metal catalysts, particularly those based on gold and rhodium, have proven to be highly effective in promoting this transformation. uni-freiburg.denih.gov
Gold(I) catalysts, for instance, can activate the allene towards nucleophilic attack by an amine. nih.gov The regioselectivity of the addition is a key consideration. For monosubstituted allenes, the hydroamination typically occurs at the less substituted double bond, leading to the formation of the branched allylic amine as the major product. The nature of the amine nucleophile and the ligand on the metal catalyst can also influence the outcome of the reaction. Rhodium-catalyzed hydroamination of allenes has also been developed, offering high regioselectivity for the formation of branched allylic amines. nih.govuni-freiburg.de
| Entry | Allene | Amine | Catalyst | Solvent | Yield (%) | Regioselectivity (branched:linear) | Ref |
| 1 | 1,2-pentadiene | Aniline | [Rh(cod)Cl]₂ / DPEphos | Toluene | 85 | >98:2 | uni-freiburg.de |
| 2 | 3-methyl-1,2-butadiene | Morpholine | (IPr)AuCl / AgOTf | Dioxane | 91 | >98:2 | nih.gov |
| 3 | Phenylallene | Benzylamine | [Rh(cod)₂]BF₄ / (R)-BINAP | THF | 78 | 95:5 | nih.gov |
| 4 | Cyclohexylallene | p-Toluidine | Ph₃PAuCl / AgBF₄ | CH₂Cl₂ | 82 | >98:2 | nih.gov |
This table presents representative data for the hydroamination of allenes and may not be specific to this compound.
Reductive Coupling of Alkynes
The reductive coupling of alkynes with imines provides a convergent and stereoselective route to allylic amines. nih.govnih.gov This transformation typically involves the use of a transition metal catalyst, such as cobalt or titanium, and a stoichiometric reductant. nih.govnih.gov The reaction proceeds through the formation of a metallacyclic intermediate, which is then protonated to afford the allylic amine product.
Cobalt-catalyzed enantioselective reductive coupling of internal alkynes with imines has been shown to be a highly efficient method for the synthesis of chiral tri- and tetrasubstituted allylic amines. nih.govchemrxiv.org These reactions often exhibit excellent yields, high enantioselectivities, and good regioselectivities. nih.govchemrxiv.org Titanium-mediated reductive cross-coupling reactions of terminal alkynes with imines also provide a valuable route to stereodefined allylic amines. nih.gov The choice of the metal catalyst and the ligands plays a crucial role in controlling the stereochemical outcome of the reaction.
| Entry | Alkyne | Imine | Catalyst System | Reductant | Yield (%) | ee (%) | Ref |
| 1 | 1-phenyl-1-propyne | N-benzylidene-aniline | CoBr₂ / (S,S)-BDPP | Zn | 92 | 98 | nih.govchemrxiv.org |
| 2 | 3-hexyne | N-(4-methoxybenzylidene)aniline | CoI₂ / (R)-Prophos | Zn | 89 | 95 | chemrxiv.org |
| 3 | 1-hexyne | N-propylidene-aniline | Ti(O-i-Pr)₄ / 2 c-C₅H₉MgCl | - | 78 | N/A | nih.gov |
| 4 | Phenylacetylene | N-ethylideneaniline | CoCl₂ / (S)-Phos | Mn | 85 | 92 | nih.gov |
This table presents representative data for the reductive coupling of alkynes and imines and may not be specific to this compound.
Acylvinyl Anion Addition
The addition of acylvinyl anions or their equivalents to imines represents a valuable strategy for the synthesis of functionalized allylic amines. nih.govresearchgate.net One effective approach involves the use of lithium allenolates, generated from α-hydroxypropargylsilanes, as α-acylvinyl anion equivalents. nih.gov These reactive intermediates undergo highly selective additions to N-tert-butanesulfinyl imines, yielding β-substituted aza-Morita-Baylis-Hillman-type products. nih.gov
The diastereoselectivity of this addition is typically high and is controlled by the chiral sulfinyl group on the imine. nih.gov The reaction generally favors the formation of the (Z)-isomer of the resulting alkene. This methodology provides access to a range of structurally diverse allylic amines with good to excellent yields and diastereoselectivities. The sulfinyl group can be readily cleaved under acidic conditions to provide the free amine.
| Entry | α-Hydroxypropargylsilane | N-Sulfinyl Imine | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | 1-(trimethylsilyl)prop-2-yn-1-ol | (S)-N-(benzylidene)-tert-butanesulfinamide | n-BuLi | THF | 85 | 95:5 | nih.gov |
| 2 | 1-(triethylsilyl)but-2-yn-1-ol | (S)-N-(4-chlorobenzylidene)-tert-butanesulfinamide | LDA | THF/HMPA | 78 | 92:8 | nih.gov |
| 3 | 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | (S)-N-(ethylidene)-tert-butanesulfinamide | n-BuLi | Ether | 81 | 90:10 | researchgate.netnih.gov |
| 4 | 1-(tert-butyldimethylsilyl)prop-2-yn-1-ol | (S)-N-(propylidene)-tert-butanesulfinamide | s-BuLi | Toluene | 75 | 93:7 | nih.gov |
This table presents representative data for the addition of acylvinyl anion equivalents to imines and may not be specific to this compound.
Hydrozirconation-Transmetalation-Imine Addition Protocols
The synthesis of structurally diverse allylic and homoallylic amines can be efficiently achieved through a multi-step, one-pot protocol involving hydrozirconation, transmetalation, and subsequent imine addition. This methodology is particularly valuable for creating functionalized amine products with high diastereoselectivity. acs.orgnih.gov
The process begins with the hydrozirconation of allenes or alkynes using zirconocene hydrochloride (Cp₂ZrHCl), also known as the Schwartz reagent. This step generates a reactive organozirconium intermediate. acs.orgnih.gov A critical subsequent step is the transmetalation of the zirconium species to a different metal, typically zinc or aluminum, by adding reagents like dialkylzinc or trimethylaluminum. nih.govnih.gov This in-situ transmetalation creates a new organometallic species, such as an allylic zinc reagent, which exhibits unique reactivity and regioselectivity compared to its zirconocene precursor. acs.org
The final step involves the addition of this newly formed organometallic reagent to an aldimine. The reaction proceeds to furnish the desired homoallylic or allylic amine, often as a single diastereomer. acs.org This protocol has been successfully applied to a range of substrates, including silyl- and stannyl-substituted allenes, yielding vinylsilanes and vinylstannanes that are valuable for further cross-coupling reactions. acs.orgthieme-connect.com The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, allows for asymmetric synthesis, providing the target amines with high diastereomeric excess. acs.orgnih.gov
Table 1: Examples of Hydrozirconation-Transmetalation-Imine Addition
| Allene/Alkyne Substrate | Transmetalation Reagent | Imine Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Allenyltrimethylsilane | Me₂Zn | N-(Diphenylphosphinoyl)imine | Vinylsilane Homoallylic Amine | 81% | acs.org |
| Allenyltributylstannane | Me₂Zn | N-(Diphenylphosphinoyl)imine | Vinylstannane Homoallylic Amine | 85% | acs.org |
| Silylated Terminal Alkyne | Me₃Al | (R)-N-tert-butanesulfinyl imine | Trisubstituted (E)-Allylic Amine | Good | nih.gov |
Petasis Reaction and α-Aminoallylation of Carbonyl Compounds
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multi-component transformation for the synthesis of substituted amines, including allylic amines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an amine, a carbonyl compound (such as an aldehyde or ketone), and an organoboronic acid. wikipedia.org For the synthesis of allylic amines, a vinyl- or allylboronic acid serves as the nucleophilic component. wikipedia.orgresearchgate.net
A key advantage of the Petasis reaction is its operational simplicity and tolerance for a wide variety of functional groups on all three components. wikipedia.org The reaction typically proceeds under mild conditions and does not require an inert atmosphere. wikipedia.org The mechanism is believed to involve the formation of an iminium ion from the amine and carbonyl compound, followed by the irreversible nucleophilic addition of the organic group from the boronic acid. organic-chemistry.org
This methodology is highly effective for the α-aminoallylation of carbonyl compounds, providing access to homoallylic amines and, significantly, unnatural α-amino acids when glyoxylic acid is used as the carbonyl component. organic-chemistry.org High diastereoselectivity can be achieved when a chiral amine or a chiral α-hydroxy aldehyde is employed as a substrate, making it a valuable tool in stereoselective synthesis. wikipedia.org The reaction's robustness has been demonstrated in the one-pot synthesis of stereodefined α-amino acids and homoallyl alcohols from readily available starting materials. nih.govresearchgate.net
Table 2: Substrate Scope in Petasis-Type Reactions
| Amine Component | Carbonyl Component | Boronic Acid Component | Product Class | Reference |
|---|---|---|---|---|
| Secondary Amines | Glyoxylic Acid | Alkenylboronic Acids | α-Amino Acids | organic-chemistry.org |
| (S)-2-Phenylglycinol | α-Keto Acid | Vinylboronic Acid | Chiral Allylamine (B125299) | wikipedia.org |
| o-Hydroxyaniline | Unactivated Ketones | Allylboronic Acid Pinacol Ester | Quaternary Homoallylic Amines | researchgate.net |
Derivatization and Post-Synthetic Modification
Once the core allylic amine structure is synthesized, it can be further modified to introduce diverse functionalities and build molecular complexity. These post-synthetic modifications are crucial for tailoring the properties of the final compound.
Functionalization via Click Chemistry
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and selective method for the post-synthetic functionalization of molecules. mdpi.com This approach allows for the covalent linking of two different molecular fragments under mild conditions with high yields. mdpi.com
To apply this strategy to pent-2-en-1-amine derivatives, the allylic amine scaffold must first be equipped with either a terminal alkyne or an azide "handle." This can be achieved by reacting the primary amine with a reagent containing the desired click functionality. For example, an N-acylation reaction with an alkyne-containing carboxylic acid would install the necessary handle.
Once the functionalized allylic amine is prepared, it can be "clicked" with a wide array of molecules bearing the complementary functional group (an azide to react with an alkyne, or vice versa). This modular approach enables the rapid generation of a library of complex derivatives from a common intermediate, attaching moieties such as fluorescent tags, polymers, or biologically relevant molecules. mdpi.com
Table 3: Conceptual Application of Click Chemistry to Allylic Amines
| Allylic Amine Derivative | Complementary Reagent | Linkage Formed | Potential Application |
|---|---|---|---|
| N-(pent-4-ynoyl)pent-2-en-1-amine | Azido-polyethylene glycol (PEG) | 1,2,3-Triazole | Improving solubility |
| N-(azidoacetyl)pent-2-en-1-amine | Alkyne-functionalized fluorophore | 1,2,3-Triazole | Creating fluorescent probes |
Manipulation of Allylic Amines in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all in a single pot. wikipedia.org These reactions are highly efficient for rapidly building molecular complexity from simple starting materials. wikipedia.orgnih.gov
Allylic amines are versatile substrates and intermediates in various cascade sequences. Palladium catalysis is frequently employed to initiate such cascades. nih.govresearchgate.net For instance, a process can be designed where a starting allylic amine undergoes a palladium-catalyzed Tsuji-Trost reaction, which then generates an intermediate diene poised for a subsequent intramolecular Diels-Alder (IMDA) reaction. nih.govacs.org This sequence can transform a relatively simple acyclic or bicyclic amine into a complex, stereodefined polycyclic system in a single operation. nih.gov Such strategies highlight the utility of the allylic amine moiety as a handle for initiating complex bond-forming sequences, leading to sp³-rich scaffolds valuable in medicinal chemistry. nih.gov
Table 4: Examples of Cascade Reactions Involving Amine Scaffolds
| Starting Material Type | Catalyst/Reagent | Key Transformations | Final Product | Reference |
|---|---|---|---|---|
| Tricyclic Aziridine (forms amino-diene) | Palladium Catalyst | Diverted Tsuji-Trost / IMDA | Tetracyclic Amine | nih.govacs.org |
| Aldehyde, Nitroalkene, α,β-Unsaturated Aldehyde | Organocatalyst | Michael/Michael/Aldol Condensation | Highly Functionalized Cyclohexane | wikipedia.org |
Preparation of Enamine Derivatives
Enamines are versatile synthetic intermediates characterized by an amino group attached to a carbon-carbon double bond. wikipedia.org They can be prepared from allylic amines through several methods.
A common route involves a two-step process: first, the primary pent-2-en-1-amine is converted into a secondary amine via N-alkylation or N-acylation. This secondary amine can then be reacted with an aldehyde or ketone, typically under acid catalysis with removal of water, to form the corresponding enamine. wikipedia.orgresearchgate.net
A more direct and atom-economical approach is the transition-metal-catalyzed isomerization of N-allylic compounds. For example, a neutral cobalt(I) pincer complex can efficiently catalyze the isomerization of N-allylic amines or amides into their corresponding enamines or enamides. organic-chemistry.org This method proceeds under relatively mild conditions and is compatible with a broad range of functional groups. The in situ generated enamines can then be used directly in subsequent reactions, such as Diels-Alder cycloadditions. organic-chemistry.org
Table 5: Selected Methods for Enamine Synthesis
| Starting Material | Reagents/Catalyst | Method | Product | Reference |
|---|---|---|---|---|
| Secondary Amine + Aldehyde | CaH₂, Cyclohexane | Condensation/Dehydration | Aldehyde Enamine | researchgate.net |
| N-Allyl Amide | Ruthenium Catalyst | Isomerization | Z-Enamide | organic-chemistry.org |
| N-Allylic Amine/Amide | Cobalt(I) Pincer Complex | Isomerization | Enamine/Enamide | organic-chemistry.org |
Mechanistic Pathways and Reactivity Studies of Pent 2 En 1 Aminehydrochloride
Mechanistic Investigations of C-N Bond Formation
The formation of the carbon-nitrogen (C-N) bond in allylic amines, such as pent-2-en-1-amine (B8634847), is a cornerstone of modern synthetic chemistry, finding application in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. acs.org The elucidation of the mechanistic pathways governing these transformations is critical for the development of efficient and selective catalytic systems.
Transition metal catalysis, particularly with palladium, rhodium, and iridium, plays a pivotal role in the formation of allylic amines. nih.govtandfonline.com The catalytic cycles for these reactions are often complex and can proceed through several key elementary steps, including oxidative addition, reductive elimination, and hydrometalation.
A common mechanistic paradigm for palladium-catalyzed allylic amination involves a Pd(0)/Pd(II) cycle. nih.gov The cycle typically initiates with the oxidative addition of an allylic substrate to a low-valent metal center, such as Pd(0), to form a π-allyl palladium(II) complex. rsc.orgwikipedia.org This step increases both the oxidation state and coordination number of the metal. wikipedia.org Subsequently, nucleophilic attack by the amine on the π-allyl complex occurs. The final step is reductive elimination from the resulting intermediate, which forms the C-N bond of the allylic amine product and regenerates the active Pd(0) catalyst. rsc.orguwindsor.ca
Alternatively, some catalytic systems may proceed through a hydrometalation pathway. In this mechanism, a metal hydride species adds across the double bond of an alkene. For allylic amination, this can be part of a more complex cycle involving the formation of a metal-allyl intermediate prior to amination.
Recent research has also explored novel catalytic cycles. For instance, a visible light-induced palladium catalysis has been shown to proceed through a Pd(0)/Pd(I)/Pd(II) cycle. This process involves the generation of a hybrid Pd(I)/radical species, followed by radical addition and β-hydride elimination to form a π-allyl Pd complex, which then undergoes nucleophilic attack by the amine. nih.govnih.gov
The specific pathway and the nature of the intermediates can be influenced by various factors, including the choice of metal catalyst, ligands, solvent, and the nature of the amine and allylic precursor. uwindsor.ca
Ammonium (B1175870) salts are frequently employed as nitrogen sources in the synthesis of amines due to their affordability and accessibility. acs.orgacs.org In catalytic C-N bond formation, ammonium salts and their corresponding counterions can play a multifaceted role in accelerating and activating the reaction.
Ammonium salts can serve as a source of the amine nucleophile. acs.orgacs.org For example, ammonium sulfate has been used as a nitrogen source for the synthesis of primary arylamines. acs.org The choice of the ammonium salt can be critical, as its solubility in the reaction solvent can influence the reaction rate and efficiency. acs.org
Furthermore, in certain palladium-catalyzed reactions, the presence of an acid is necessary for the C-N bond cleavage of allylic amines, suggesting that protonation and the formation of an ammonium-like intermediate can activate the substrate. rsc.org
The control of stereo- and regioselectivity is a paramount challenge in allylic amination reactions. The formation of either linear or branched products, as well as the stereochemistry at newly formed chiral centers, is determined by the intricate details of the reaction mechanism. acs.orgnih.gov
Regioselectivity , the preference for nucleophilic attack at one of the two termini of the π-allyl intermediate, is influenced by a combination of steric and electronic factors of the substrate, as well as the nature of the catalyst and ligands. acs.org For example, in palladium-catalyzed reactions, the use of different phosphine ligands can direct the reaction towards either the linear or the branched product. researchgate.net The regioselectivity can also be governed by the relative stability of the possible transition states leading to the different products. acs.org Under certain conditions, the reaction may be under Curtin-Hammett control, where the product ratio is determined by the relative energies of the transition states for product formation from rapidly equilibrating intermediates, rather than the thermodynamic ratio of the intermediates themselves. acs.org
Stereoselectivity , particularly enantioselectivity in asymmetric catalysis, is achieved through the use of chiral ligands that create a chiral environment around the metal center. nih.govacs.org These ligands can influence the facial selectivity of the nucleophilic attack on the π-allyl intermediate. The mechanism often involves the formation of diastereomeric intermediates, with the chiral ligand favoring the formation of one over the other, leading to an enantiomeric excess of one product. The interplay between the ligand and the substrate, including potential hemilability of the ligand, can be crucial in determining the stereochemical outcome. acs.org Iridium-catalyzed allylic aminations have proven particularly effective for achieving high enantioselectivity in the formation of chiral allylic amines. nih.govacs.org
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Example |
|---|---|---|---|
| Metal Catalyst | Can favor linear or branched products. | The choice of metal can impact the effectiveness of chiral ligands. | Palladium often favors linear products, while iridium can be tuned for branched products. nih.gov |
| Ligand | Steric and electronic properties of the ligand are critical. Bulky ligands can favor attack at the less hindered terminus. | Chiral ligands create a chiral pocket around the metal, directing the nucleophilic attack to one face of the π-allyl intermediate. | BINAP and its derivatives are common chiral ligands in asymmetric allylic amination. acs.org |
| Substrate | Substituents on the allylic substrate can sterically and electronically direct the nucleophilic attack. | The structure of the allylic substrate can influence the preferred conformation of the π-allyl intermediate. | Unsymmetrically substituted allylic substrates can show inherent regiochemical preferences. acs.org |
| Solvent | Solvent polarity can influence the stability of intermediates and transition states. | Solvent can affect the conformation and reactivity of the catalyst-substrate complex. | THF has been shown to favor branched products in some palladium-catalyzed systems. nih.gov |
Hydrogen bonding and proton transfer are fundamental processes that can significantly influence the mechanism and outcome of chemical reactions, including C-N bond formation. organic-chemistry.org
In the context of allylic amination, hydrogen bonding can play a crucial role in activating substrates and facilitating key steps in the catalytic cycle. For instance, it has been demonstrated that alcohol solvents can activate the C-N bond of allylic amines for cleavage in palladium-catalyzed allylic alkylation through hydrogen bonding with the nitrogen atom. organic-chemistry.orgacs.org This interaction weakens the C-N bond, making it more susceptible to cleavage.
Proton transfer is also a key mechanistic feature in many amination reactions. The acidity of the reaction medium can be critical. For example, some palladium-catalyzed amine exchange reactions of allylic amines require a stoichiometric amount of acetic acid to proceed, highlighting the importance of protonation in the activation of the allylic amine. rsc.org In iridium-catalyzed systems, the reaction conditions can be either acidic or basic, and this can determine the operative catalytic pathway and the stereochemical outcome. nih.gov
Furthermore, computational studies have suggested that in some iridium-catalyzed C-H amination reactions, hydrogen bonding between a chloride ligand and the N-H of the amine assists in the nucleophilic attack to form the N-N bond. researchgate.net
Intrinsic Reactivity of the Allylic Amine Moiety
The allylic amine moiety in pent-2-en-1-amine hydrochloride contains two key functional groups: the amine and the alkene. The alkene functionality, in particular, imparts a rich and diverse reactivity to the molecule.
The carbon-carbon double bond in allylic amines is susceptible to a variety of chemical transformations, making it a versatile synthetic handle. nih.govlibretexts.org
Alkylation: The double bond can participate in alkylation reactions. For example, in the presence of a suitable catalyst, the allylic position can be functionalized. Palladium-catalyzed allylic alkylation is a well-established method for forming new carbon-carbon bonds. acs.orgrsc.org
Hydrogenation: The alkene can be reduced to a saturated alkane through catalytic hydrogenation. libretexts.org This reaction typically involves reacting the allylic amine with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a cationic ruthenium complex with a chiral ligand for asymmetric hydrogenation. nih.govacs.org Asymmetric hydrogenation allows for the stereoselective synthesis of chiral amines. nih.gov
Addition Reactions: A wide range of reagents can add across the double bond of an allylic amine. These reactions often proceed via an electrophilic addition mechanism, where an electrophile adds to the double bond to form a carbocation intermediate, which is then attacked by a nucleophile. Examples include:
Hydroamination: The addition of an N-H bond across the double bond, which can be catalyzed by various transition metals. libretexts.org
Halogenation: The addition of halogens (e.g., Br₂) across the double bond.
Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding an amino alcohol. libretexts.org
The reactivity of the alkene can be influenced by the presence of the adjacent amine group, which can coordinate to metal catalysts and affect the regio- and stereoselectivity of these transformations. nih.gov
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Ru-complex) | Saturated Amine | Reduces the C=C double bond. Can be enantioselective with chiral catalysts. nih.gov |
| Allylic Alkylation | Nucleophile, Pd Catalyst | Substituted Allylic Amine | Forms a new C-C bond at the allylic position. acs.org |
| Hydroamination | Amine, Metal Catalyst | 1,2-Diamine | Adds an N-H bond across the double bond. libretexts.org |
| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Amino Alcohol | Anti-Markovnikov addition of water. libretexts.org |
Nucleophilic Reactivity of the Amine Group
The amine group in pent-2-en-1-amine hydrochloride serves as a potent nucleophilic center, a characteristic inherent to amines due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the driving force for a variety of chemical transformations, allowing the compound to react with a wide range of electrophiles.
The reactivity of primary amines, such as pent-2-en-1-amine, is well-established in organic synthesis. They readily participate in nucleophilic substitution and addition reactions. For instance, primary amines can react with alkyl halides in nucleophilic substitution reactions to form secondary amines. This reactivity is influenced by steric hindrance and the electronic properties of both the amine and the electrophile. The general trend for nucleophilicity among amines follows the order of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. This is attributed to the electron-donating effect of alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, steric factors can also play a significant role, with bulky substituents diminishing nucleophilicity. masterorganicchemistry.com
In the context of pent-2-en-1-amine hydrochloride, the protonation of the amine group to form the hydrochloride salt significantly reduces its nucleophilicity. For the amine to act as a nucleophile, it must be deprotonated, typically by a base, to liberate the lone pair of electrons on the nitrogen atom. Once deprotonated, the resulting free amine can engage in various reactions.
Detailed research findings on the specific nucleophilic reactions of pent-2-en-1-amine are not extensively documented in readily available literature. However, based on the general reactivity of primary allylic amines, it can be inferred that it would participate in reactions such as:
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Imination: Reaction with aldehydes and ketones to form imines.
The reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates has been shown to reduce the amine's reactivity in nucleophilic substitution reactions. mdpi.comnih.gov This principle could potentially be applied to control the reactivity of pent-2-en-1-amine in synthetic protocols.
Tandem and Cascade Reaction Pathways
The bifunctional nature of pent-2-en-1-amine, possessing both a nucleophilic amine group and a reactive alkene moiety, makes it a suitable candidate for participating in tandem and cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
While specific studies detailing the involvement of pent-2-en-1-amine hydrochloride in tandem and cascade reactions are scarce, the broader class of allylic amines is known to be versatile substrates in such transformations. For example, multicomponent reactions involving an alkene, an aldehyde, and an amide, catalyzed by nickel, provide a direct route to complex allylic amines. rsc.org
Enzymatic cascades have also emerged as powerful tools for the synthesis of chiral amines. Amine transaminases, for instance, can be used in one-pot syntheses to produce enantiomerically pure amines from cheap starting materials. researchgate.net Such biocatalytic methods could potentially be adapted for the asymmetric functionalization of pent-2-en-1-amine.
A cascade reaction involving an amine transaminase and a lipase has been developed for the synthesis of chiral amides in a flow system. rsc.org This highlights the potential for integrating pent-2-en-1-amine into multi-step, one-pot enzymatic processes. Furthermore, complex caged amines have been synthesized through a cascade of annulation reactions starting from azolium bromide salts, demonstrating the power of cascade strategies in constructing intricate molecular architectures. chemistryworld.com
The reactivity of the double bond in pent-2-en-1-amine can also be exploited in cascade sequences. For instance, after an initial nucleophilic reaction at the amine, the alkene could undergo subsequent transformations such as cyclization, cross-coupling, or other addition reactions, leading to the rapid construction of molecular complexity.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic connectivity and chemical environment of the protons and carbons within the molecule.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), while interactions with neighboring protons cause signal splitting (multiplicity), characterized by coupling constants (J). For Pent-2-en-1-amine (B8634847) hydrochloride, the protonated amine group (-NH3+) introduces specific features. The protons attached to the nitrogen typically appear as a broad signal due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. jove.com Their chemical shift is highly variable and dependent on factors like concentration and solvent. libretexts.orglibretexts.org
The protons on carbons adjacent to the electron-withdrawing amine group are deshielded and thus shifted downfield. jove.comlibretexts.org Protons on the carbon-carbon double bond (vinylic protons) resonate at even lower fields. A representative ¹H NMR data table for the cation of Pent-2-en-1-amine hydrochloride is presented below, based on established chemical shift ranges for similar structural motifs. docbrown.info
Table 1: Predicted ¹H NMR Data for Pent-2-en-1-amine cation
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (CH₃) | ~1.0 | Triplet (t) | ~7.5 |
| H-4 (CH₂) | ~2.1 | Quintet (quin) | ~7.5 |
| H-1 (CH₂) | ~3.5 | Doublet (d) | ~6.5 |
| H-2, H-3 (CH=CH) | ~5.5 - 5.9 | Multiplet (m) | ~15 (trans), ~10 (cis) |
Note: The exact chemical shifts and coupling constants can vary based on the specific isomer (E/Z) and experimental conditions.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons involved in the C=C double bond are significantly deshielded and appear far downfield compared to the sp³ hybridized carbons of the alkyl chain. docbrown.infodocbrown.info The carbon atom bonded to the electronegative nitrogen atom (C-1) is also shifted downfield relative to a standard alkane carbon. jove.comlibretexts.org
Table 2: Predicted ¹³C NMR Data for Pent-2-en-1-amine cation
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (CH₃) | ~13 |
| C-4 (CH₂) | ~25 |
| C-1 (CH₂) | ~45-55 |
| C-3 (CH) | ~125-135 |
Note: The chemical shifts for C-2 and C-3 would differ slightly between the E and Z isomers.
The choice of solvent can significantly influence NMR spectra, particularly for amine salts. reddit.com The chemical shifts of the labile N-H protons are highly sensitive to the solvent's ability to form hydrogen bonds, its polarity, and its acidity. jove.comresearchgate.net In protic deuterated solvents like D₂O, the -NH₃⁺ protons will exchange with deuterium, causing their signal to diminish or disappear entirely, which is a useful method for their identification. libretexts.org
Solvent molecules can also induce shifts in other parts of the molecule through various interactions, including magnetic anisotropy effects, especially with aromatic solvents. thieme-connect.de Concentration changes primarily affect resonances involved in intermolecular interactions, such as the hydrogen bonding of the -NH₃⁺ group. researchgate.net At higher concentrations, increased hydrogen bonding can lead to a downfield shift of the N-H proton signal.
While NMR provides the primary structural framework, its findings are typically validated by other analytical methods. Infrared (IR) spectroscopy can confirm the presence of key functional groups. For Pent-2-en-1-amine hydrochloride, characteristic IR absorptions would include N-H stretching vibrations for the ammonium (B1175870) group (typically broad bands around 3000-3300 cm⁻¹), C-H stretching for alkyl and alkene groups, a C=C stretching vibration (~1650 cm⁻¹), and C-N stretching vibrations. libretexts.org Elemental analysis provides an empirical formula, which must be consistent with the molecular formula determined by mass spectrometry, further corroborating the compound's identity.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's molecular formula. fiu.eduresearchgate.net It measures the m/z ratio with very high accuracy (typically to four or more decimal places). For Pent-2-en-1-amine hydrochloride, the analysis would focus on the cation (Pent-2-en-1-amine + H)⁺, which has a molecular formula of [C₅H₁₂N]⁺.
The theoretical exact mass of this cation can be calculated using the most abundant isotopes of its constituent elements. This experimentally determined high-resolution mass can then be used to confirm the elemental composition, distinguishing it from other potential compounds that may have the same nominal mass. researchgate.net PubChem lists the monoisotopic mass of the parent amine as 85.089149355 Da. nih.gov Therefore, the protonated cation [C₅H₁₂N]⁺ would have a calculated exact mass that serves as the target value in an HRMS experiment.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile compounds like amine salts. For Pent-2-en-1-amine hydrochloride, this analysis is expected to provide precise information on its molecular weight and structure.
In positive ion mode, the primary species observed would be the protonated molecule of the free amine, Pent-2-en-1-amine, designated as [M+H]⁺. Given the molecular formula of the amine (C₅H₁₁N), the monoisotopic mass is 85.089 Da. nih.gov Therefore, the protonated molecule would have an expected mass-to-charge ratio (m/z) of approximately 86.097.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, offering insights into the compound's structure. The fragmentation of aliphatic amines is typically dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in the formation of a stable, resonance-stabilized iminium cation. Other potential fragmentation pathways could include the loss of small neutral molecules.
Additionally, ion mobility spectrometry coupled with mass spectrometry can provide a Collision Cross Section (CCS) value, which relates to the ion's size, shape, and charge. While experimental data for the hydrochloride salt is unavailable, predicted CCS values for the parent amine, (E)-pent-2-en-1-amine, offer an estimation of the type of data that can be obtained. uni.lu
Table 1: Expected ESI-MS Data for Pent-2-en-1-amine
| Ion/Fragment | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₅H₁₂N]⁺ | 86.097 | Protonated molecular ion of the free amine. |
| Alpha-cleavage product | [CH₄N]⁺ | 30.034 | Resulting from cleavage of the C1-C2 bond, forming a stable methaniminium (B15471056) ion. |
Table 2: Predicted Collision Cross Section (CCS) Values for [M]+ Adducts of (E)-pent-2-en-1-amine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 86.096426 | 117.4 |
| [M+Na]⁺ | 108.07837 | 124.5 |
| [M+K]⁺ | 124.05231 | 123.7 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For Pent-2-en-1-amine hydrochloride, the spectrum would be dominated by absorptions characteristic of a primary ammonium (-NH₃⁺) group and an internal carbon-carbon double bond (C=C). The analysis of analogous compounds, such as allylamine (B125299) hydrochloride, provides a basis for predicting the spectral features. nist.gov
The key diagnostic region for amine salts is the N-H stretching vibrations of the ammonium group. This typically appears as a very broad and strong series of absorptions between 3200 and 2800 cm⁻¹. This broadness is due to extensive hydrogen bonding in the solid state. Overlapping this region would be the C-H stretching vibrations of the ethyl and vinyl groups, expected around 3000-2850 cm⁻¹.
Other significant absorptions include the asymmetric and symmetric bending modes of the -NH₃⁺ group, which are expected to appear in the 1620-1560 cm⁻¹ range. The C=C stretching vibration of the pentenyl backbone is anticipated as a medium-intensity band around 1650 cm⁻¹. Finally, the C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Table 3: Predicted Infrared Absorption Bands for Pent-2-en-1-amine hydrochloride
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Strong, Broad | Characteristic of a primary ammonium salt with hydrogen bonding. |
| C-H Stretch (sp² and sp³) | 3100 - 2850 | Medium-Strong | Overlaps with the N-H stretching band. |
| C=C Stretch | ~1650 | Medium | Indicates the internal double bond. |
| N-H Bend (-NH₃⁺) | 1620 - 1560 | Medium-Strong | Asymmetric and symmetric bending modes. |
| C-N Stretch | 1250 - 1020 | Medium-Weak | Characteristic of an aliphatic amine. |
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although no crystal structure for Pent-2-en-1-amine hydrochloride has been reported in crystallographic databases, this technique would provide precise data on bond lengths, bond angles, and the supramolecular assembly of the ions in the solid state.
If suitable crystals were grown, the analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. The primary structural feature would be the ionic interaction between the pent-2-en-1-ammonium cation ([C₅H₁₁NH]⁺) and the chloride anion (Cl⁻). The analysis would confirm the geometry of the cation and detail the hydrogen bonding network. It is expected that strong N-H···Cl hydrogen bonds would be the primary interaction, linking the cations and anions into a three-dimensional lattice. nih.govresearcher.life
Table 4: Hypothetical Crystallographic Data for Pent-2-en-1-amine hydrochloride
| Parameter | Hypothetical Value/Information |
|---|---|
| Chemical Formula | C₅H₁₂ClN |
| Formula Weight | 121.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | N-H···Cl hydrogen bonds |
| Expected N···Cl distance | ~3.1 - 3.3 Å |
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. This analysis partitions crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density.
For Pent-2-en-1-amine hydrochloride, the Hirshfeld surface of the cation would be mapped to visualize close contacts with neighboring anions and cations. The surface is typically colored according to a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii sum (highlighting hydrogen bonds), white indicates contacts around the van der Waals distance, and blue indicates longer contacts. nih.gov
The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. For this compound, the most significant contributions to the Hirshfeld surface are expected to be from hydrogen-chloride (H···Cl) and hydrogen-hydrogen (H···H) contacts. The N-H···Cl hydrogen bonds would appear as distinct "spikes" in the fingerprint plot. Quantifying these interactions provides insight into the forces governing the crystal packing. iucr.org
Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Notes |
|---|---|---|
| H···H | 45 - 55% | Represents the largest contribution to the surface, typical for organic molecules. |
| H···Cl / Cl···H | 30 - 40% | Highlights the crucial N-H···Cl and C-H···Cl hydrogen bonds. |
| C···H / H···C | 5 - 10% | Represents weaker van der Waals interactions. |
| Other (C···C, N···H, etc.) | < 5% | Minor contributions to the overall crystal packing. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, reaction energies, and a wide array of molecular properties.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For Pent-2-en-1-amine (B8634847) hydrochloride, key rotations would occur around the C2-C3, C3-C4, and C1-N bonds. Geometry optimization is the process of finding the lowest energy, and therefore most stable, three-dimensional structure for each conformer.
A computational study would identify several low-energy conformers. The presence of the C2=C3 double bond imposes a planar geometry on that segment of the molecule, while the protonated amine group (-NH3+) influences local geometry and intermolecular interactions. DFT calculations would precisely determine bond lengths, bond angles, and dihedral angles for the most stable conformer.
Illustrative Data: Relative Energies of Hypothetical Conformers This table presents hypothetical data to illustrate the typical output of a conformational analysis for Pent-2-en-1-amine hydrochloride, calculated at a representative DFT level (e.g., B3LYP/6-31G).*
| Conformer | Description (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Anti-periplanar (~180°) | 0.00 |
| 2 | Gauche (~60°) | 1.25 |
| 3 | Anti-clinal (~120°) | 2.10 |
| 4 | Syn-periplanar (~0°) | 4.50 (Sterically hindered) |
Transition state (TS) calculations are performed to understand the kinetics and mechanisms of chemical reactions by identifying the highest energy point along a reaction pathway. ucsb.eduacs.org For an allylic amine like Pent-2-en-1-amine, a relevant theoretical study could involve modeling its synthesis or a characteristic reaction, such as an electrophilic addition to the alkene.
The calculation locates the transition state structure, which is a first-order saddle point on the potential energy surface, and determines its energy. joaquinbarroso.comarxiv.org The difference between the energy of the transition state and the reactants is the activation energy (Ea), a critical factor in determining the reaction rate. DFT methods are widely used to accurately predict these barriers. acs.org
Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction This table shows hypothetical activation energies for the hydrohalogenation of the parent amine, Pent-2-en-1-amine, illustrating how DFT can compare different reaction pathways.
| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) |
| Pathway A | Protonation at C2 (forms secondary carbocation) | 25.4 |
| Pathway B | Protonation at C3 (forms primary carbocation) | 35.1 |
The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com
For Pent-2-en-1-amine hydrochloride, the HOMO would likely have significant contributions from the C=C π-orbital. The LUMO would be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Illustrative Data: Frontier Molecular Orbital Energies This table provides representative FMO energy values that would be expected from a DFT calculation on Pent-2-en-1-amine hydrochloride.
| Orbital | Energy (eV) | Implied Reactivity |
| HOMO | -9.85 | Nucleophilic site (C=C bond) |
| LUMO | -0.52 | Electrophilic site (C=C bond) |
| HOMO-LUMO Gap | 9.33 | High kinetic stability |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govgithub.io Calculated values are typically correlated with experimental spectra to assign signals and confirm the molecule's connectivity and stereochemistry. d-nb.infonih.gov
Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts This table shows hypothetical, yet chemically reasonable, NMR chemical shifts for Pent-2-en-1-amine hydrochloride in a common solvent like D₂O.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (-CH₂-NH₃⁺) | 3.65 | 45.2 |
| C2 (=CH-) | 5.90 | 125.8 |
| C3 (=CH-) | 5.75 | 135.1 |
| C4 (-CH₂-) | 2.15 | 34.7 |
| C5 (-CH₃) | 1.05 | 13.5 |
Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. nih.govsigmaaldrich.com These calculations help in assigning experimental spectral bands to specific molecular motions, such as stretching and bending of bonds. nih.govmdpi.com Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement.
Illustrative Data: Key Predicted Vibrational Frequencies This table lists representative scaled vibrational frequencies for the key functional groups in Pent-2-en-1-amine hydrochloride.
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |
| N-H Stretch | -NH₃⁺ | 3200 - 3000 (broad) |
| C-H Stretch (sp²) | =C-H | 3085 |
| C-H Stretch (sp³) | -C-H | 2970 - 2880 |
| C=C Stretch | C=C | 1665 |
| N-H Bend | -NH₃⁺ | 1610, 1525 |
| C-N Stretch | C-N | 1180 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes and thermodynamic properties. ulisboa.pt An MD simulation of Pent-2-en-1-amine hydrochloride would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to study its behavior in solution. nih.govnih.gov
Such simulations could reveal detailed information about the solvation shell around the protonated amine group, quantifying the number of surrounding water molecules and the strength and lifetime of hydrogen bonds. It would also describe the dynamic relationship between the pentenylammonium cation and its chloride counter-ion in solution. researchgate.net
Illustrative Data: Typical MD Simulation Parameters and Outputs This table outlines a typical setup for an MD simulation of Pent-2-en-1-amine hydrochloride in water and the primary data obtained.
| Parameter / Output | Description / Value |
| System | 1 Pent-2-en-1-amine hydrochloride ion pair, ~2000 water molecules |
| Force Field | AMBER / OPLS-AA |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Primary Outputs | Radial Distribution Functions (e.g., N-Owater), Hydrogen Bond Lifetimes, Diffusion Coefficients |
Future Research Directions and Outlook in Pent 2 En 1 Aminehydrochloride Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Selectivity
A primary objective in modern synthetic chemistry is the development of catalytic systems that offer high levels of selectivity, including regioselectivity, stereoselectivity, and enantioselectivity. For the synthesis of derivatives of pent-2-en-1-amine (B8634847), this is a particularly important frontier. Future research will likely focus on the application and refinement of advanced catalytic systems to control the outcome of reactions involving this substrate.
Transition-metal catalysis has been a cornerstone of allylic amine synthesis. organic-chemistry.org Palladium-catalyzed reactions, in particular, have been extensively studied for allylic amination. nih.govstudylib.net Future work could explore the use of novel palladium catalysts with sophisticated ligand designs to achieve high enantioselectivity in the synthesis of chiral derivatives of pent-2-en-1-amine. Similarly, rhodium and iridium-based catalysts, which have shown great promise in the asymmetric hydroamination of allenes and allylic C-H amination, could be adapted for reactions involving pent-2-en-1-amine. rsc.orgrsc.org Molybdenum catalysis is also emerging as a powerful tool for the regioselective synthesis of α,α-disubstituted allylic amines, a methodology that could be extended to pent-2-en-1-amine hydrochloride. acs.orgresearchgate.netbohrium.com
A key area of development will be in organocatalysis, which avoids the use of expensive and potentially toxic metals. Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) have been successfully employed in the asymmetric synthesis of other allylic amines and could be investigated for the enantioselective functionalization of pent-2-en-1-amine. beilstein-journals.orgrsc.orgrsc.org The development of dual catalytic systems, combining a transition metal or an organocatalyst with another catalyst, could open up new avenues for achieving unique selectivity and reactivity. rsc.orgrsc.org
Table 1: Potential Catalytic Systems for Selective Transformations of Pent-2-en-1-amine
| Catalyst Type | Metal Center/Core | Potential Application for Pent-2-en-1-amine | Desired Selectivity |
| Transition Metal | Palladium | Asymmetric Allylic Amination | Enantioselectivity |
| Transition Metal | Rhodium | Hydroamination of allene (B1206475) precursors | Regio- and Enantioselectivity |
| Transition Metal | Iridium | Allylic C-H Amination | Regioselectivity |
| Transition Metal | Molybdenum | Regioselective Allylic Amination | Regioselectivity |
| Organocatalyst | Chiral Brønsted Acid | Asymmetric Allylation of Imines | Enantioselectivity |
| Organocatalyst | N-Heterocyclic Carbene | Aerobic Oxidation/Allylic Amination | Enantioselectivity |
Exploration of Novel Reaction Pathways and Methodologies
Beyond refining existing catalytic systems, the exploration of entirely new reaction pathways for the synthesis and functionalization of pent-2-en-1-amine hydrochloride is a promising research direction. Multicomponent reactions, which allow for the synthesis of complex molecules from three or more starting materials in a single step, are particularly attractive for their efficiency and atom economy. nih.govrsc.orgresearchgate.net Developing multicomponent reactions that incorporate pent-2-en-1-amine as a building block would provide rapid access to a diverse range of functionalized molecules.
Direct C-H functionalization is another area of intense research in organic synthesis. nih.gov Applying C-H amination strategies to precursors of pent-2-en-1-amine could provide a more direct and atom-economical route to its synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Electrochemical methods are also gaining traction as a sustainable approach to organic synthesis. researchgate.netresearchgate.net The electrochemical synthesis of allylic amines from alkenes and amines has been demonstrated, and exploring similar strategies for pent-2-en-1-amine could offer a greener alternative to traditional methods. researchgate.netresearchgate.net
Furthermore, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, could be designed to incorporate pent-2-en-1-amine, leading to the rapid construction of complex molecular architectures. researchgate.net The development of novel rearrangements and cycloaddition reactions involving pent-2-en-1-amine as a reactive partner would also expand its synthetic utility.
Integration of Advanced Spectroscopic and Computational Techniques
A deeper understanding of the structure, conformation, and reactivity of pent-2-en-1-amine hydrochloride is crucial for the rational design of new catalysts and reactions. Advanced spectroscopic techniques can provide valuable insights into these properties. For instance, detailed NMR spectroscopic studies, including two-dimensional techniques, can elucidate the solution-state structure and dynamics of the molecule. Infrared (IR) and Raman spectroscopy can be used to probe the vibrational modes and functional groups present. pressbooks.publibretexts.org Photoelectron spectroscopy has been used to study the electronic structure of simpler allylic amines and could be applied to pent-2-en-1-amine to understand its ionization potentials and molecular orbital interactions. publish.csiro.au
Computational chemistry offers a powerful complementary tool to experimental studies. acs.orgnih.gov High-level ab initio and density functional theory (DFT) calculations can be used to:
Predict the relative stabilities of different conformers of pent-2-en-1-amine, which can influence its reactivity. acs.orgnih.gov
Model reaction mechanisms involving pent-2-en-1-amine, helping to understand the factors that control selectivity.
Design new catalysts by predicting their binding to the substrate and the activation energies of catalytic cycles.
Predict spectroscopic properties , aiding in the interpretation of experimental data.
The synergy between advanced spectroscopic characterization and computational modeling will be instrumental in advancing the chemistry of pent-2-en-1-amine hydrochloride.
Table 2: Spectroscopic and Computational Approaches for Characterizing Pent-2-en-1-amine Hydrochloride
| Technique | Information Gained |
| 2D NMR Spectroscopy | Solution-state structure, connectivity, and dynamics |
| Infrared (IR) Spectroscopy | Identification of functional groups and vibrational modes |
| Raman Spectroscopy | Complementary vibrational information to IR |
| Photoelectron Spectroscopy | Electronic structure and molecular orbital energies |
| Computational Modeling (DFT) | Conformational analysis, reaction mechanisms, and predicted spectroscopic data |
Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methods. rsc.org Future research on pent-2-en-1-amine hydrochloride should prioritize the development of sustainable and environmentally benign synthetic routes. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of energy-efficient processes. europa.eu
One promising avenue is the synthesis of pent-2-en-1-amine from biomass-derived feedstocks. europa.eursc.org The development of catalytic methods that can convert bio-based platform molecules into allylic amines would significantly improve the sustainability of their production. rsc.org The use of green solvents, such as water or ethanol, in the synthesis and reactions of pent-2-en-1-amine is another important goal. acs.orgresearchgate.netbohrium.comresearchgate.net
Applications as Versatile Synthetic Building Blocks in Complex Molecule Construction
The ultimate goal of developing the chemistry of pent-2-en-1-amine hydrochloride is to utilize it as a versatile building block in the synthesis of more complex and valuable molecules. nih.govnih.govacs.orgacs.orgresearchgate.netresearchgate.net The presence of both an amine and an alkene functionality makes it a valuable synthon for the introduction of nitrogen-containing motifs and for further elaboration through reactions of the double bond.
Future research should focus on demonstrating the utility of pent-2-en-1-amine in the total synthesis of natural products and biologically active compounds. Its application in the synthesis of peptide isosteres, where the amide bond is replaced by a more stable mimic, is one potential area of investigation. nih.govacs.orgacs.org The allylic amine moiety can also serve as a precursor to other functional groups, such as amino alcohols and aziridines, further expanding its synthetic potential. qub.ac.uk
The development of a robust synthetic toolbox for pent-2-en-1-amine hydrochloride will enable its use in medicinal chemistry programs for the synthesis of new drug candidates and in materials science for the creation of novel functional polymers. The strategic incorporation of this building block into larger molecules could lead to the discovery of new compounds with interesting biological or material properties.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Pent-2-en-1-amine hydrochloride in laboratory settings?
- Methodological Answer : Prior to handling, researchers must undergo hazard-specific training, including decontamination procedures and emergency response protocols. A signed documentation of training is required, and the Principal Investigator (PI) must provide access to the Safety Data Sheet (SDS) and approve deviations from standard operating procedures (SOPs). Lab personnel should use personal protective equipment (PPE) such as gloves, lab coats, and eye protection. Emergency eyewash stations and showers must be accessible .
Q. What spectroscopic techniques are optimal for characterizing Pent-2-en-1-amine hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the double bond position in the pent-2-en moiety. Fourier-Transform Infrared Spectroscopy (FT-IR) can identify amine and hydrochloride functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For quantification, combine these methods with elemental analysis (C, H, N, Cl). Calibrate instruments using reference standards from authoritative sources like PubChem .
Q. How can researchers design a reproducible synthesis protocol for Pent-2-en-1-amine hydrochloride?
- Methodological Answer : Begin with a literature review of analogous compounds (e.g., substituted enamines) to identify viable starting materials. A typical route involves condensation of pent-2-enal with ammonia under acidic conditions, followed by hydrochloride salt formation. Document reaction parameters (temperature, solvent, catalyst) meticulously. Validate reproducibility by repeating the synthesis at least three times under identical conditions and comparing yields/purity via HPLC .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoselectivity of Pent-2-en-1-amine hydrochloride synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific stereoisomers. Conduct controlled experiments varying solvent systems (DMF vs. THF) and temperatures (0°C to reflux). Analyze outcomes using chiral HPLC or circular dichroism (CD) spectroscopy. Statistical tools (e.g., ANOVA) can quantify the significance of variables. Compare results with computational models (DFT calculations) to rationalize stereochemical outcomes .
Q. What computational tools can predict feasible synthetic pathways for Pent-2-en-1-amine hydrochloride?
- Methodological Answer : Use databases like REAXYS and PISTACHIO to identify precursor molecules and retro-synthetic pathways. Machine learning platforms (e.g., IBM RXN) can propose novel routes by analyzing reaction templates. Validate predictions with small-scale lab trials. For accuracy, cross-reference multiple databases and prioritize routes with high "plausibility scores" (>0.5) in heuristic models .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) of Pent-2-en-1-amine hydrochloride?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Replicate conflicting studies using standardized methods (e.g., USP melting point apparatus, dynamic light scattering for solubility). Perform peer comparisons with samples from certified suppliers (e.g., PubChem). Publish findings with detailed metadata (instrument calibration, batch numbers) to facilitate reproducibility .
Q. What strategies optimize the scalability of Pent-2-en-1-amine hydrochloride synthesis while maintaining purity?
- Methodological Answer : Pilot-scale reactions should incrementally increase batch size (10x, 100x) while monitoring exothermicity and mixing efficiency. Use process analytical technology (PAT) like in-situ FT-IR for real-time monitoring. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate eluent) ensures purity. Validate scalability by comparing impurity profiles (GC-MS) across batch sizes .
Data Presentation and Analysis
Table 1 : Key Characterization Data for Pent-2-en-1-amine Hydrochloride
| Property | Method | Reported Value | Reference |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 149.66 g/mol | |
| Melting Point | DSC | 180–182°C (dec.) | |
| Purity | HPLC-UV | ≥95% | |
| Solubility (H₂O) | Gravimetric Analysis | 25 mg/mL at 20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
